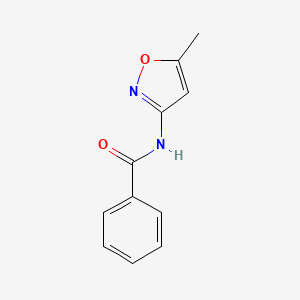
Benzamide, N-(5-methyl-3-isoxazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-(5-methyl-3-isoxazolyl)- is a chemical compound with the molecular formula C11H10N2O2 and a molecular weight of 202.22 g/mol It is known for its unique structure, which includes a benzamide group attached to a 5-methyl-3-isoxazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(5-methyl-3-isoxazolyl)- typically involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for Benzamide, N-(5-methyl-3-isoxazolyl)- are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(5-methyl-3-isoxazolyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzamide group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, alcohols) are employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Benzamide, N-(5-methyl-3-isoxazolyl)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of Benzamide, N-(5-methyl-3-isoxazolyl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its mechanism of action are ongoing to fully understand its molecular interactions and pathways.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-N-(5-methyl-3-isoxazolyl)benzamide: Similar structure with an additional methyl group on the benzamide moiety.
N-(5-Methyl-3-isoxazolyl)-2-(2-propynyloxy)benzamide: Contains a propynyloxy group instead of a benzamide group.
Uniqueness
Benzamide, N-(5-methyl-3-isoxazolyl)- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a benzamide group with a 5-methyl-3-isoxazolyl moiety makes it a valuable compound for various research applications.
Properties
CAS No. |
13053-85-5 |
|---|---|
Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)benzamide |
InChI |
InChI=1S/C11H10N2O2/c1-8-7-10(13-15-8)12-11(14)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14) |
InChI Key |
PYYNRSJHYPEMOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=CC=C2 |
solubility |
28.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















